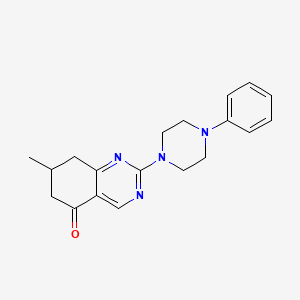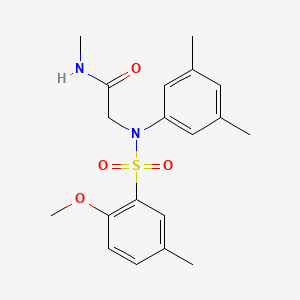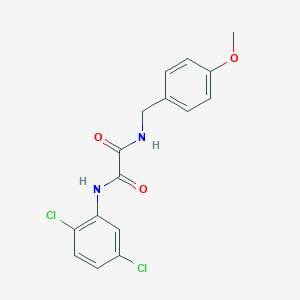![molecular formula C16H14ClFN2O2 B4387303 N'-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4387303.png)
N'-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Vue d'ensemble
Description
N’-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a 5-chloro-2-methylphenyl group and a 4-fluorophenylmethyl group attached to the nitrogen atoms of the oxamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide typically involves the reaction of 5-chloro-2-methylaniline with 4-fluorobenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide would depend on its specific biological or chemical activity. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-chloro-2-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide
- N’-(5-chloro-2-methylphenyl)-N-[(4-bromophenyl)methyl]oxamide
- N’-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Uniqueness
N’-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide is unique due to the presence of both a chloro and a fluoro substituent on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-2-5-12(17)8-14(10)20-16(22)15(21)19-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZUAYPKNWASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4387222.png)


![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4387234.png)
![4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4387240.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate](/img/structure/B4387250.png)
![N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-phenyl-N-(propan-2-YL)acetamide](/img/structure/B4387256.png)
![N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B4387258.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4387269.png)

![N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide](/img/structure/B4387290.png)
![N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387309.png)
